molecular formula C18H12N2O2 B2978736 2-(naphthalen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1141931-60-3

2-(naphthalen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B2978736
CAS RN: 1141931-60-3
M. Wt: 288.306
InChI Key: WXIPFSQLKFPXOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of naphthalen-2-yl-acetyl chloride with hydroxylamine, followed by cyclization to form the benzodiazole ring. The detailed synthetic pathway and conditions would require further investigation from relevant literature .

Scientific Research Applications

Synthesis and Characterization

A series of studies focus on synthesizing and characterizing derivatives of naphthalene compounds. For instance, Patel et al. (2015) synthesized heterocyclic compounds related to naphthalene, evaluating their antibacterial activity against various bacterial strains (Patel & Patel, 2015). Similarly, Rybakiewicz et al. (2020) explored the synthesis of a donor-acceptor-donor compound incorporating naphthalene diimide units, examining its electropolymerization and spectroelectrochemical behavior (Rybakiewicz et al., 2020).

Antimicrobial and Anticancer Activities

Several studies investigate the antimicrobial and anticancer potentials of naphthalene derivatives. Salahuddin et al. (2014) synthesized naphthalene-1-ylmethyl/naphthalen-2-yloxymethyl derivatives and evaluated their in vitro anticancer activities, finding some compounds to be effective against breast cancer cell lines (Salahuddin et al., 2014).

Material Science Applications

In material science, the synthesis and theoretical calculations of benzoic acid-based new mono azo dyes incorporating naphthalene units were carried out by Atay and Ulutürk (2022), highlighting the harmony between experimental and theoretical results (Atay & Ulutürk, 2022). Additionally, Yan et al. (2015) studied the crystal structures, topologies, and luminescent properties of Zn(II)/Cd(II) coordination networks based on naphthalene-2,6-dicarboxylic acid (Yan et al., 2015).

properties

IUPAC Name

2-naphthalen-2-yl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(22)14-7-8-15-16(10-14)20-17(19-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIPFSQLKFPXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(N3)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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